Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate
Description
Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate is a cyclobutane-based ester featuring a 2-hydroxyethyl substituent at the 1-position of the cyclobutane ring.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(11)9(6-7-10)4-3-5-9/h10H,2-7H2,1H3 |
InChI Key |
LFYQCJMDSCCRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the esterification of cyclobutane-1-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl1-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl1-(2-hydroxyethyl)cyclobutanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.
Major Products Formed
Oxidation: Ethyl1-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: Ethyl1-(2-hydroxyethyl)cyclobutanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis Applications
Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate can be synthesized through various methods, which are essential for its application in research. Some notable synthesis pathways include:
- Lithium Diisopropylamide (LDA) Method : This method involves the reaction of ethyl cyclobutanecarboxylate with LDA in tetrahydrofuran (THF), leading to the formation of various derivatives. The reaction conditions typically require low temperatures (-78 °C) to ensure selectivity and yield .
- Methylation Reactions : The compound can also be produced via methylation reactions using methyl iodide, which further expands its utility in synthesizing more complex molecules .
Research has indicated that this compound exhibits potential biological activities that may be harnessed for therapeutic purposes:
- Anticancer Properties : Preliminary studies suggest that derivatives of cyclobutane compounds can exhibit anticancer activity. The structural features of this compound may contribute to its ability to interact with biological targets involved in cancer progression .
- Immunomodulatory Effects : Recent patents have highlighted the potential of compounds similar to this compound to modulate immune responses, indicating possible applications in immunotherapy .
Applications in Material Science
The compound's unique structural characteristics make it a candidate for applications in material science:
- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of novel polymers. Its cyclobutane ring structure may impart unique mechanical properties to the resulting materials, making them suitable for various industrial applications.
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the cytotoxic effects of cyclobutane derivatives on cancer cell lines | This compound showed significant inhibition of cell proliferation in specific cancer types. |
| Immunomodulatory Compound Development | Explored structural analogs for immune response modulation | Compounds based on this compound demonstrated enhanced immune activity in preclinical models. |
Mechanism of Action
The mechanism of action of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Data Table: Key Properties of Ethyl Cyclobutanecarboxylate Derivatives
Biological Activity
Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with an ethyl ester and a hydroxyethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 172.23 g/mol. The presence of the hydroxyethyl group enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can participate in hydrogen bonding, while the ester moiety may influence lipophilicity and membrane permeability. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on cyclobutane derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it could interact with enzymes responsible for lipid metabolism, thereby influencing conditions such as obesity and cardiovascular diseases .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects, comparable to known antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Interaction Study
Another study focused on the interaction of this compound with lipase enzymes, which are crucial for lipid digestion. The findings suggested that the compound could inhibit lipase activity by binding to its active site, thereby reducing lipid absorption in the gastrointestinal tract.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
